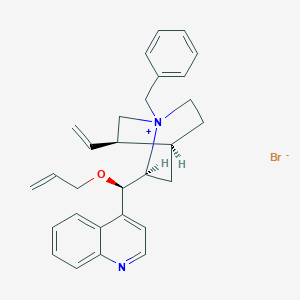

O-Allyl-N-benzylcinchonidinium bromide

Description

Context of Cinchona Alkaloid-Derived Catalysts in Organic Chemistry

Cinchona alkaloids are naturally occurring compounds extracted from the bark of the Cinchona tree. bohrium.com This family of alkaloids includes well-known compounds such as quinine, quinidine, cinchonine (B1669041), and cinchonidine. bohrium.com For decades, these molecules have been recognized for their unique structural properties, which make them highly effective as chiral skeletons and organocatalysts in asymmetric synthesis. bohrium.com

The core structure of Cinchona alkaloids possesses several key features that contribute to their catalytic prowess: a sterically hindered tertiary amine, a quinoline (B57606) ring, and inherent, unique chirality. rsc.org The tertiary amine, in particular, can be chemically modified, for instance, through N-quaternization with various halides, to produce quaternary ammonium (B1175870) salts. rsc.org These derivatives have become principal catalysts in a multitude of asymmetric reactions. rsc.org Modifications can also be made to other functional groups, such as the C(9)-hydroxyl group, to enhance catalytic efficiency and selectivity for specific organic transformations. rsc.org The natural abundance and commercial availability of Cinchona alkaloids have made them a popular and cost-effective choice for developing a wide range of chiral organocatalysts. rsc.orgacs.org

Significance of Chiral Phase-Transfer Catalysis in Stereoselective Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reagents located in two immiscible phases, such as a water-toluene system. buchler-gmbh.com This technique is recognized for its operational simplicity, use of mild reaction conditions, and environmentally friendly characteristics, often referred to as a "green" alternative to other synthetic methods. rsc.orgbuchler-gmbh.com Key advantages include the use of water as a solvent, the absence of heavy transition metals, and low energy consumption, making it suitable for large-scale industrial applications. rsc.orgbuchler-gmbh.com

Asymmetric phase-transfer catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.org This stereoselective control is crucial in the synthesis of complex, multi-functionalized organic molecules, especially in the pharmaceutical and fine chemical industries. buchler-gmbh.com Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, enable a variety of C-C, C-O, and C-N bond-forming reactions with high enantioselectivity. buchler-gmbh.com The development of new and effective chiral phase-transfer catalysts remains an active and attractive area of research due to the high utility and practicality of these reactions. rsc.org

Overview of O-Allyl-N-benzylcinchonidinium Bromide as a Prominent Research Subject

This compound is a quaternary ammonium salt derived from the natural Cinchona alkaloid, cinchonidine. It functions as a chiral phase-transfer catalyst and has been extensively studied for its effectiveness in promoting various asymmetric transformations. scbt.comnih.gov Specifically, it is a catalyst of choice for the enantioselective alkylation of glycine (B1666218) derivatives, providing a reliable method for the synthesis of optically active α-amino acids. austinpublishinggroup.com The synthesis of chiral unnatural amino acids is of great importance to the pharmaceutical industry. austinpublishinggroup.com

The structure of this compound is designed to create a specific chiral environment that influences the approach of reactants, thereby directing the stereochemical course of the reaction. The combination of the rigid Cinchona framework, the benzyl (B1604629) group on the nitrogen, and the allyl group at the C(9)-O position contributes to its high performance in achieving enantiocontrol. researchgate.net

Below are the key chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 158195-40-5 scbt.comnih.gov |

| Molecular Formula | C₂₉H₃₃BrN₂O scbt.comnih.gov |

| Molecular Weight | 505.49 g/mol scbt.comnih.gov |

| Appearance | Crystalline yellow solid orgsyn.org |

| Melting Point | 140-144°C (decomposes) chemsrc.com |

Research has demonstrated the utility of this catalyst in various reactions. For instance, in the asymmetric alkylation of the benzophenone (B1666685) Schiff base of glycine tert-butyl ester, this compound and its pseudoenantiomer have been used to generate both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives in excellent yields and high enantioselectivity. researchgate.net

Table 2: Example of Catalytic Performance in Asymmetric Alkylation

| Catalyst | Substrate | Alkylating Agent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| This compound | Glycine derivative | Benzyl bromide | High | High |

The continued investigation into catalysts like this compound fuels the development of more efficient and selective methods for synthesizing complex chiral molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBXATROGBSNCU-PCOYAJJYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584105 | |

| Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158195-40-5 | |

| Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Allyl-N-benzylcinchonidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of O Allyl N Benzylcinchonidinium Bromide in Asymmetric Organic Reactions

Enantioselective Alkylation Reactions

One of the most significant applications of O-Allyl-N-benzylcinchonidinium bromide is in phase-transfer catalyzed enantioselective alkylation reactions. scbt.comorgsyn.org This method is renowned for its operational simplicity, mild reaction conditions, and the high levels of stereocontrol it offers in the formation of new carbon-carbon bonds.

This compound and its derivatives serve as highly efficient catalysts for the alkylation of glycine (B1666218) anion equivalents. researchgate.net In this context, a glycine Schiff base, typically the benzophenone (B1666685) imine of glycine tert-butyl ester, is used as the pronucleophile. researchgate.netiu.edu Under basic conditions, the catalyst extracts the enolate of the glycine Schiff base into the organic phase, forming a tightly associated, chiral ion pair. orgsyn.org This chiral complex then reacts with an electrophile, such as an alkyl halide, directing the alkyl group to a specific face of the nucleophile and thereby inducing asymmetry in the final product. researchgate.net This strategy allows for the controlled formation of monosubstituted amino acids. researchgate.netiu.edu

The asymmetric alkylation of the tert-butyl glycinate-benzophenone Schiff base is a benchmark reaction for testing the efficacy of chiral phase-transfer catalysts. datapdf.com Using this compound and its analogs, a wide array of alkylating agents can be employed to generate diverse products. orgsyn.org Research has shown that N-anthracenylmethyl derivatives of the catalyst, in particular, provide excellent yields and high enantioselectivity. datapdf.comresearchgate.net For instance, the alkylation of tert-butyl glycinate-benzophenone Schiff base with various arylmethyl bromides proceeds smoothly under micellar conditions (using a combination of potassium hydroxide (B78521) and Triton X-100) to afford the desired products with good enantioselectivity, typically ranging from 72-85% ee. datapdf.com

The choice of the N-substituent on the cinchonidinium salt can dramatically influence the reaction's stereochemical outcome. Studies have demonstrated that placing an ortho-fluoro substituent on the N-benzyl group of the catalyst can significantly increase enantioselectivity, achieving up to >99% ee for the synthesis of various α-alkylated amino acid derivatives. researchgate.net

Table 1: Asymmetric Alkylation of Tert-Butyl Glycinate-Benzophenone Schiff Base Catalyzed by Cinchonidinium Derivatives

| Electrophile (Alkyl Bromide) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Benzyl (B1604629) Bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Good | 72-85 |

| Substituted Benzyl Bromides | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Excellent | High |

| 1-(Bromomethyl)naphthalene | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Excellent | High |

| Various Electrophiles | O(9)-Allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide | N/A | 94 - >99 |

The ultimate goal of the enantioselective alkylation of glycine Schiff bases is the synthesis of chiral α-amino acid derivatives. researchgate.netorganic-chemistry.org After the PTC-mediated alkylation step, the Schiff base protecting group is readily removed by acidic hydrolysis to reveal the free amino acid ester. iu.edu This methodology provides a powerful and versatile route to a wide range of both natural and unnatural α-amino acids with high enantiomeric purity. researchgate.net For example, using pseudoenantiomeric catalysts derived from cinchonine (B1669041) and cinchonidine, it is possible to synthesize both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives in excellent yields and enantioselectivities. researchgate.net The process is highly valued for its ability to generate orthogonally protected, enantiomerically pure amino acids that are crucial chiral building blocks for more complex molecules. orgsyn.org

Asymmetric Benzylation and Allylation Processes

Beyond simple alkylations, this compound and related catalysts are proficient in promoting more complex asymmetric benzylation and allylation reactions. These processes extend the utility of the catalyst to the synthesis of structurally sophisticated chiral molecules.

A notable application is the enantioselective benzylation and allylation of 3-amino oxindole (B195798) Schiff bases. researchgate.netfigshare.com This reaction provides a direct pathway to chiral quaternary 3-amino oxindoles, which are important structural motifs in pharmaceuticals and natural products. In the presence of a dimeric O(9)-allylcinchonidinium-based phase-transfer catalyst, the Schiff base of 3-amino oxindole reacts with various benzyl and allyl bromides under mild conditions. researchgate.netfigshare.com This transformation proceeds with broad substrate generality, yielding a series of chiral quaternary 3-amino oxindoles in good to excellent yields and with outstanding enantioselectivities, reaching up to 98% ee. researchgate.netfigshare.com

Table 2: Enantioselective Allylation/Benzylation of 3-Amino Oxindole Schiff Base

| Electrophile | Catalyst | Yield | Enantiomeric Excess (ee %) |

| Benzyl Bromides | 1,3-bis[O(9)-allylcinchonidinium-N-methyl]-2-fluorobenzene dibromide | Good to Excellent | Up to 98 |

| Allyl Bromides | 1,3-bis[O(9)-allylcinchonidinium-N-methyl]-2-fluorobenzene dibromide | Good to Excellent | Up to 98 |

Other Prominent Organocatalytic Transformations

The utility of this compound extends to other organocatalytic transformations beyond alkylation. Its capacity to form a well-defined chiral ion pair makes it a versatile catalyst for reactions involving enolates and other anionic intermediates. One such significant application is in enantioselective Michael addition reactions. orgsyn.org The catalyst can effectively mediate the conjugate addition of glycine Schiff base enolates to α,β-unsaturated esters and ketones. orgsyn.org This process allows for the asymmetric synthesis of glutamic acid derivatives and other complex amino acids. orgsyn.org

Furthermore, cinchonidinium-based catalysts have been successfully employed in enantioselective conjugate additions to electron-deficient allenes and dienes, leading to the formation of chiral β,γ-unsaturated carbonyl compounds and optically active pyrrolidines, respectively. researchgate.net These transformations highlight the broad applicability of these catalysts in constructing a diverse array of chiral molecules through various carbon-carbon bond-forming reactions. orgsyn.orgresearchgate.net

Michael Addition Reactions

This compound and its analogues are effective catalysts for asymmetric Michael addition reactions, particularly in the synthesis of α-amino acids. organic-chemistry.org These reactions involve the conjugate addition of a nucleophile, such as an enolate derived from a glycine Schiff base, to an α,β-unsaturated carbonyl compound. The phase-transfer catalyst is crucial for generating and transporting the nucleophile to the organic phase while controlling the stereochemical outcome of the addition.

Detailed research has been published on the closely related catalyst, O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, which often provides higher enantioselectivity due to its rigid structure. orgsyn.org In a representative example, the benzophenone Schiff base of glycine tert-butyl ester is used as the glycine nucleophile precursor. orgsyn.org The reaction is typically performed at low temperatures in a solvent like methylene (B1212753) chloride, with a strong base such as cesium hydroxide (CsOH) to deprotonate the glycine derivative. orgsyn.org The catalyst (typically 10 mol%) facilitates the enantioselective addition to various Michael acceptors like α,β-unsaturated esters and ketones. orgsyn.org This methodology provides access to a range of orthogonally protected, enantiomerically enriched amino acid derivatives. orgsyn.org

Table 1: Enantioselective Michael Addition of N-(Diphenylmethylene)glycine tert-Butyl Ester Catalyzed by an O-Allyl-N-arylmethylcinchonidinium Bromide Catalyst Data reported for the analogous catalyst O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide. orgsyn.org

| Michael Acceptor | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Methyl Acrylate | (4S)-2-(Benzhydrylidenamino)pentanedioic acid, 1-tert-butyl ester-5-methyl ester | 91 | >99 |

| Ethyl Acrylate | (S)-2-((Diphenylmethylene)amino)-5-ethoxy-5-oxopentanoic acid, tert-butyl ester | 90 | 99 |

| 2-Cyclopenten-1-one | tert-Butyl (S)-2-((diphenylmethylene)amino)-2-(3-oxocyclopentyl)acetate | 85 | 91 |

Strecker Reaction

The Strecker reaction is a multicomponent reaction used to synthesize α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. The asymmetric variant, which produces enantiomerically enriched α-amino acids after hydrolysis of the nitrile, is a powerful tool in organic synthesis. Chiral phase-transfer catalysts are a known catalyst class for inducing enantioselectivity in this reaction. nih.gov

However, a review of published scientific literature did not yield specific research findings or detailed examples of this compound being employed as a catalyst for the asymmetric Strecker reaction. While other Cinchona alkaloid derivatives, such as thioureas, have been successfully used, the application of this specific quaternary ammonium (B1175870) salt for the Strecker reaction is not prominently documented in available sources.

Mechanistic Investigations of O Allyl N Benzylcinchonidinium Bromide Catalysis

Proposed Catalytic Cycles in Phase-Transfer Asymmetric Transformations

The catalytic cycle of O-Allyl-N-benzylcinchonidinium bromide in a typical phase-transfer reaction, such as the asymmetric alkylation of a glycine (B1666218) imine, operates at the interface of two immiscible phases—commonly a solid or aqueous phase containing an inorganic base and a nucleophile precursor, and an organic phase containing the electrophile and the catalyst.

The cycle can be described in the following steps:

Anion Exchange: At the phase interface, the catalyst, the O-Allyl-N-benzylcinchonidinium cation (Q⁺), exchanges its bromide anion (Br⁻) for the enolate anion (Nu⁻) generated from the nucleophile precursor by the base. This forms a lipophilic, chiral ion pair (Q⁺Nu⁻).

Phase Transfer: The newly formed chiral ion pair is extracted from the aqueous/solid phase into the organic phase due to its lipophilicity.

Asymmetric Reaction: Within the organic phase, the chiral catalyst Q⁺ orients the nucleophile Nu⁻ in a specific, sterically defined manner. This chiral complex then reacts with the electrophile (E-X). The catalyst's rigid structure shields one face of the nucleophile, directing the electrophile to attack from the opposite, less hindered face, resulting in the formation of the enantioenriched product (Nu-E).

Product Release and Catalyst Regeneration: Following the reaction, the product is released, and the catalyst forms an ion pair with the leaving group anion (Q⁺X⁻).

Return to Interface: The catalyst ion pair (Q⁺X⁻) migrates back to the interface. Here, it can exchange the anion X⁻ for another molecule of the nucleophilic anion Nu⁻ from the aqueous/solid phase, thereby re-entering the catalytic cycle.

This process allows for the continuous transfer of the reactant from one phase to another, enabling the reaction to proceed under mild conditions with high stereocontrol.

Detailed Analysis of the Chiral Phase Transfer Mechanism

The efficacy of this compound lies in its ability to form a well-defined, tight ion pair with the reactant anion. The mechanism is initiated by the deprotonation of the prochiral substrate (e.g., glycine benzophenone (B1666685) imine tert-butyl ester) by a base (like CsOH or KOH) in the aqueous or at the solid-liquid interface. The resulting enolate anion is then paired with the positively charged quaternary nitrogen of the cinchonidinium salt.

This ion-pairing is not merely electrostatic; it is a highly organized association. The structure of the catalyst is designed to be sterically biased. According to established models, the bulky substituents—the quinoline (B57606) ring, the O-allyl group at the C9 position, and the N-benzyl group—effectively block three of the four faces of the tetrahedron around the quaternary nitrogen atom. austinpublishinggroup.com This leaves a single, relatively open face for the enolate to approach and form a close, structured contact ion pair. orgsyn.org This tight association is crucial as it rigidly holds the planar enolate in a specific orientation relative to the catalyst's chiral framework. Once this complex is in the organic phase, the steric shielding provided by the catalyst's structure dictates the trajectory of the incoming electrophile, ensuring a highly enantioselective C-C bond formation. orgsyn.org The use of a bulky N-aromatic group, such as benzyl (B1604629) or anthracenylmethyl, is known to rigidify the catalyst's conformation, which favors the formation of these highly structured ion pairs and enhances enantioselectivity. orgsyn.org

Elucidation of Electronic and Steric Effects Governing Enantioselectivity

The high degree of enantioselectivity achieved with this compound is a direct consequence of the steric and electronic properties of the catalyst, which collectively create a precisely controlled chiral environment in the transition state.

The N-benzyl group is not just a passive steric blocker; its electronic properties can be fine-tuned to enhance catalytic performance. Introducing substituents onto the aromatic ring of the benzyl moiety can significantly impact both the catalyst's activity and the enantioselectivity of the reaction. These modifications can alter the catalyst's conformational preferences or dipole moments, leading to more effective substrate binding. nih.gov

For instance, the introduction of an electron-withdrawing fluoro substituent at the ortho position of the N-benzyl group has been shown to improve enantioselectivity in certain phase-transfer alkylations. nih.gov This enhancement is attributed to changes in non-covalent interactions, such as C-H···O hydrogen bonds between the catalyst and the enolate, and potentially stabilizing dipole-dipole interactions. nih.gov Computational and experimental studies have explored how different substituents influence the catalyst's ability to control the stereochemical outcome.

| N-Benzyl Substituent | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| H (Unsubstituted) | Asymmetric Alkylation | ~95 | ~92 | phasetransfer.com |

| p-Trifluoromethyl | Asymmetric Methylation | 95 | 92 | phasetransfer.com |

| o-Fluoro | Asymmetric Alkylation | N/A | Enhanced vs. Unsubstituted | nih.gov |

| 9-Anthracenylmethyl | Asymmetric Alkylation | High | >90 | orgsyn.org |

Note: The data presented is compiled from various sources for illustrative purposes. Direct comparison may be limited by differing reaction conditions.

Stereochemical control is achieved through precise chiral recognition in the rate-determining transition state. The catalyst-substrate ion pair forms a well-defined three-dimensional structure stabilized by multiple non-covalent interactions. Molecular modeling and structural studies suggest a working model where the quinoline ring of the catalyst interacts with the substrate via π-π stacking, while other parts of the catalyst framework provide steric hindrance and hydrogen bonding. phasetransfer.com

The key principle is the creation of a rigid chiral pocket that binds the prochiral nucleophile. This binding orients the nucleophile in such a way that its two enantiotopic faces are clearly differentiated. One face is effectively shielded by the bulky components of the catalyst, particularly the N-benzyl and quinoline groups. Consequently, the electrophile is forced to approach from the unshielded face, leading to the preferential formation of one enantiomer. The rigidity of this entire assembly in the transition state is crucial; a more flexible complex would allow for competing reaction pathways, resulting in lower enantioselectivity.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Ion-Pairing) in Chiral Induction

Ion-Pairing: The primary interaction is the electrostatic attraction that forms the ion pair between the cationic catalyst and the anionic nucleophile (e.g., enolate). chemrxiv.org The effectiveness of the catalysis depends on the formation of a "tight" or "contact" ion pair, where the two ions are in close proximity, allowing for maximal influence of the catalyst's chiral environment on the anion. orgsyn.org This close association is facilitated by the catalyst's structure, which provides a specific binding pocket for the anion. austinpublishinggroup.com

Hydrogen Bonding: Although the parent cinchonidine's C9-hydroxyl group, a classic hydrogen bond donor, is allylated in this catalyst, other non-classical hydrogen bonds play a critical role. mdpi.com Mechanistic studies and DFT calculations have revealed the importance of C-H···O interactions. researchgate.net Specifically, the acidic C-H protons on the catalyst, such as the benzylic protons on the N-benzyl group and protons on the quinuclidine (B89598) core adjacent to the positive nitrogen, can act as hydrogen bond donors. nih.govresearchgate.net These C-H donors interact with electronegative atoms (typically oxygen) of the bound enolate. These numerous, seemingly weak interactions collectively contribute to a highly ordered and rigid transition state, which is essential for effective stereochemical communication and high enantioselectivity. researchgate.net

Optimization of Catalytic Systems and Performance Evaluation

Strategies for Enhancing Enantiomeric Excess (ee) and Reaction Yields

O-Allyl-N-benzylcinchonidinium bromide belongs to a class of synthetically modified cinchona alkaloids developed specifically for asymmetric phase-transfer catalysis (PTC). sigmaaldrich.com These catalysts are designed to facilitate highly enantioselective reactions, particularly in the synthesis of α-amino acid derivatives from glycine (B1666218) imines. sigmaaldrich.com The core strategy for achieving high enantiomeric excess (ee) and yields lies in the rigid, chiral structure of the catalyst itself, which creates a well-defined chiral environment for the reaction to occur.

Research has demonstrated the catalyst's effectiveness in promoting reactions that yield products with high enantiomeric purity. For instance, in the synthesis of Metyrosine, the use of this compound in the alkylation step is a key factor in establishing the desired stereochemistry. google.com The process is capable of providing the target compound in an enantiomerically pure form of at least 60%, which corresponds to an enantiomeric excess of 20%. google.com Further optimization of reaction conditions, as detailed in subsequent sections, is crucial for maximizing these values. The selection of appropriate bases and solvents in conjunction with the catalyst is a primary strategy for enhancing its performance.

Impact of Reaction Conditions on Catalytic Efficiency

The choice of solvent plays a pivotal role in the efficacy of phase-transfer catalysis mediated by this compound. The solvent system must facilitate the transfer of reactants between the aqueous and organic phases while maintaining the catalyst's activity and stereochemical influence.

Aromatic hydrocarbons are frequently employed, with toluene (B28343) being a particularly effective solvent for these reactions. google.com In several documented syntheses, toluene is used as the organic phase, often in conjunction with a solid inorganic base like powdered potassium hydroxide (B78521), which acts as the aqueous phase. rssing.comnewdrugapprovals.orgnewdrugapprovals.org This solid-liquid PTC setup has proven successful in the alkylation of aldimines. newdrugapprovals.orgnewdrugapprovals.org Some processes may also be carried out in a biphasic system comprising water and a water-immiscible organic solvent, with toluene being a preferred choice among options that also include dichloromethane (B109758) and various ethers or esters. google.com The use of an appropriate solvent system like toluene is critical for enabling the reaction and achieving high enantioselectivity. google.com

Reaction temperature is a critical parameter for controlling the stereoselectivity of catalytic asymmetric reactions. Lowering the reaction temperature generally enhances the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess in the product.

In synthetic procedures utilizing this compound, reactions are often conducted at reduced temperatures. A common strategy involves cooling the reaction mixture to 0°C before the addition of key reagents. rssing.comnewdrugapprovals.orgnewdrugapprovals.org This cooling step is crucial for maximizing the stereochemical control exerted by the chiral catalyst, thereby improving the enantioselectivity of the transformation. While a specific temperature range of 25 to 45 °C has been noted for certain enzymatic processes, the catalytic alkylations involving this compound consistently benefit from lower temperatures to achieve optimal stereochemical outcomes. google.com

The primary application for this compound, as highlighted in numerous studies, is in the asymmetric alkylation of glycine-derived imines (Schiff bases). sigmaaldrich.com This makes it a valuable tool for the enantiocontrolled synthesis of a variety of α-alkyl-α-amino acids. sigmaaldrich.com

The catalyst has been successfully applied to the synthesis of Metyrosine, where an aldimine substrate is alkylated using 4-methoxybenzyl bromide. google.comrssing.comnewdrugapprovals.org This demonstrates its utility for introducing specific benzyl (B1604629) groups at the α-position of a glycine backbone. The generality of the catalyst extends to reactions with various alkyl halides, allowing for the synthesis of a range of α-amino acid derivatives. sigmaaldrich.com The substrate scope is centered on these glycine Schiff bases, where the catalyst effectively controls the stereochemistry of the newly formed C-C bond.

Enantioselective Transport Phenomena Utilizing O Allyl N Benzylcinchonidinium Bromide

Application as a Chiral Carrier in Bulk Liquid Membrane Systems

Bulk liquid membranes (BLMs) are a type of liquid membrane system used for the separation of various chemical species. nih.gov In the context of chiral separations, a BLM typically consists of an organic liquid phase containing a chiral carrier, which separates two aqueous phases: a source phase containing the racemic mixture and a receiving (or stripping) phase. The chiral carrier, such as O-Allyl-N-benzylcinchonidinium bromide, selectively complexes with one enantiomer from the source phase, transports it through the organic membrane, and releases it into the receiving phase. This process facilitates the enrichment of one enantiomer in the receiving phase and the other in the source phase.

The effectiveness of cinchona alkaloid derivatives, including N-benzylcinchonidinium bromide, as chiral mobile carriers for the enantioselective transport of amino acids through a bulk organic liquid membrane has been demonstrated in several studies. researchgate.netuniroma1.it These systems offer advantages such as operational simplicity, low energy consumption, and the potential for continuous operation. researchgate.net The selection of the organic solvent for the membrane is crucial, as it must effectively dissolve the chiral carrier while being immiscible with the aqueous phases. Chloroform is a commonly used solvent in these systems. researchgate.net

Enantioselective Transport of Racemic Amino Acid Mixtures

The application of this compound and related cinchona derivatives has been particularly explored for the resolution of racemic amino acid mixtures. researchgate.netuniroma1.it Amino acids, being chiral building blocks of proteins, are of immense interest in pharmaceuticals and biotechnology, making their enantioselective separation a critical process. The transport mechanism involves the formation of a diastereomeric complex between the chiral carrier and an amino acid enantiomer at the source phase-membrane interface. This complex then diffuses across the membrane. At the membrane-receiving phase interface, the amino acid is released, often facilitated by a change in pH, and the carrier diffuses back to continue the transport cycle. uniroma1.it

Research has shown that the enantioselective transport of D,L-phenylglycine using cinchona alkaloid derivatives as chiral carriers is particularly effective. researchgate.netuniroma1.itresearchgate.net In contrast, the enantioselective transport of D,L-phenylalanine has been found to be less efficient, suggesting that the structural rigidity of the amino acid plays a role in the degree of chiral recognition. researchgate.net The absence of a methylene (B1212753) group in phenylglycine compared to phenylalanine is thought to allow for more effective stereoselective interactions with the carrier. researchgate.net

Studies have demonstrated that with carriers like N-benzylcinchonidinium bromide, a noticeable degree of enantioselective transport for D,L-phenylglycine can be achieved. researchgate.net The highest selectivity is often observed during the initial stages of the transport process, indicating that the rate of release from the source phase into the organic membrane is a key determining factor. researchgate.netuniroma1.it

Several parameters significantly influence the efficiency and selectivity of the enantioselective transport process in bulk liquid membrane systems. These factors include the nature of the chiral carrier, the concentration of the carrier and the analyte, the composition of the membrane solvent, and the pH of the aqueous phases. researchgate.netuniroma1.it

Carrier Structure: The structure of the cinchona alkaloid derivative is a primary determinant of enantioselectivity. For instance, studies comparing different derivatives have shown that compounds with bulky substituents, such as an anthracenylmethyl group, can exhibit higher enantioselectivity due to enhanced steric hindrance, which aids in discriminating between enantiomers. researchgate.net

Carrier to Analyte Ratio: The molar ratio of the chiral carrier to the amino acid (analyte) has a direct impact on the transport rate. As illustrated in the following table, which is based on data for various cinchona derivatives including N-benzylcinchonidinium bromide, the transport rate of L-phenylglycine generally increases with the [carrier]/[analyte] ratio until it reaches a plateau. This suggests that the transport is limited by the formation of the carrier-analyte complex.

Table 1: Effect of [Carrier]/[Analyte] Ratio on L-Phenylglycine Transport Rate for N-benzylcinchonidinium bromide (selector 4)

| [Carrier]/[Analyte] Ratio | Transport Rate (mol h⁻¹) |

| 0.5 | 1.0 x 10⁻⁷ |

| 1.0 | 1.5 x 10⁻⁷ |

| 2.0 | 2.2 x 10⁻⁷ |

| 3.0 | 2.5 x 10⁻⁷ |

| 4.0 | 2.6 x 10⁻⁷ |

| 5.0 | 2.6 x 10⁻⁷ |

| Data is estimated from graphical representations in scientific literature for N-benzylcinchonidinium bromide. researchgate.net |

Enantioselectivity Ratio (α): The enantioselectivity is quantified by the ratio of the initial transport rates of the two enantiomers (α = JL/JD or JD/JL). The following table presents the enantioselectivity ratios for the transport of D,L-phenylglycine with N-benzylcinchonidinium bromide at different carrier-to-analyte ratios.

Table 2: Enantioselectivity Ratios (α) for D,L-Phenylglycine Transport with N-benzylcinchonidinium bromide (selector 4)

| [Carrier]/[Analyte] Ratio | Enantioselectivity (α) |

| 0.5 | 1.25 |

| 1.0 | 1.30 |

| 2.0 | 1.35 |

| 3.0 | 1.40 |

| 4.0 | 1.40 |

| 5.0 | 1.40 |

| Data is derived from scientific literature for N-benzylcinchonidinium bromide. researchgate.net |

Mechanistic Insights into Chiral Recognition during Membrane Transport Processes

The chiral recognition mechanism in the enantioselective transport of amino acids by this compound and related compounds is a complex process governed by non-covalent interactions between the chiral carrier and the amino acid enantiomers. While the exact nature of the interactions can be multifaceted, it is generally understood that a three-point interaction model is favorable for effective chiral discrimination.

The key interactions contributing to the formation of the diastereomeric complex include:

Ionic Interaction: A primary interaction occurs between the positively charged quaternary ammonium (B1175870) group of the cinchonidinium carrier and the negatively charged carboxylate group of the amino acid.

Hydrogen Bonding: Hydrogen bonds can form between the functional groups of the amino acid and the carrier. For instance, the hydroxyl group at the C9 position of the cinchonidinium core (if not derivatized) can act as a hydrogen bond donor.

π-π Stacking: The quinoline (B57606) ring of the carrier and the aromatic ring of the amino acid (like in phenylglycine) can engage in π-π stacking interactions.

Steric Hindrance: The bulky substituents on the carrier, such as the benzyl (B1604629) and allyl groups, create a specific chiral environment. The differential steric hindrance experienced by the two enantiomers as they approach the binding site of the carrier plays a crucial role in enantioselectivity.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation O-Allyl-N-benzylcinchonidinium Bromide Derivatives

The development of new derivatives of this compound is centered on enhancing catalytic activity, enantioselectivity, and substrate scope. The core strategy involves systematic modification of the catalyst's structure, targeting key areas that influence its interaction with substrates. The modular nature of cinchona alkaloids allows for extensive derivatization at several key positions. rsc.org

Key modification sites include the quinuclidine (B89598) nitrogen, the C(9)-hydroxyl group, the quinoline (B57606) ring, and the vinyl group. rsc.org For this compound, the quinuclidine nitrogen is already quaternized with a benzyl (B1604629) group, and the C(9)-hydroxyl group is etherified with an allyl group. Further advancements focus on altering these substituents and other parts of the molecule.

Strategies for Designing Next-Generation Derivatives:

Modification of the N-Alkyl Group: Replacing the benzyl group with other arylmethyl groups, such as 9-anthracenylmethyl, has been shown to significantly enhance enantioselectivity in certain reactions. princeton.edumdpi.org This is attributed to increased steric hindrance, which more effectively shields one face of the ion pair, leading to improved stereochemical control. princeton.edu

Varying the O-Alkyl Group: While the allyl group is common, other alkyl or aryl groups can be introduced at the C(9)-oxygen position to fine-tune the catalyst's steric and electronic properties. rsc.org

Dimeric and Polymeric Catalysts: To improve catalyst efficiency and recyclability, researchers have developed dimeric cinchona alkaloid catalysts, where two alkaloid units are linked by a spacer. These have demonstrated superior enantioselectivity in some cases. sigmaaldrich.com Furthermore, anchoring the catalyst to a polymer support facilitates easier separation and recycling, a key aspect of sustainable chemistry. mdpi.org

Introduction of Additional Functional Groups: Incorporating hydrogen-bond donors, such as thiourea (B124793) or amide moieties, onto the cinchona scaffold can create bifunctional catalysts. rsc.org These groups can provide secondary interactions with the substrate, leading to better organization in the transition state and higher selectivity. rsc.orgnih.gov

The synthesis of these new derivatives generally follows established chemical transformations. N-alkylation of the parent cinchona alkaloid is a straightforward method to introduce various substituents on the quinuclidine nitrogen. rsc.org The C(9)-hydroxyl group can be modified through etherification or esterification reactions. acs.org The creation of dimeric or polymer-supported catalysts involves more complex synthetic routes, often requiring the introduction of linker groups. mdpi.org

Integration of the Catalyst in Multicomponent Reactions and Cascade Processes

A significant frontier in organic synthesis is the development of multicomponent and cascade (or tandem) reactions, which allow for the construction of complex molecules from simple precursors in a single operation. These processes are highly efficient, reducing waste and saving time and resources. Cinchona alkaloid-derived phase-transfer catalysts, including analogues of this compound, are well-suited for mediating such complex transformations. nih.govacs.org

Cascade reactions catalyzed by these compounds often involve an initial asymmetric bond-forming event, followed by one or more subsequent reactions. A key advantage of using a chiral catalyst is the ability to control the stereochemistry of multiple newly formed chiral centers. For example, bifunctional cinchona alkaloid catalysts have been successfully employed in tandem conjugate addition-protonation reactions to create two nonadjacent stereocenters with high enantioselectivity and diastereoselectivity. nih.govacs.orgresearchgate.net

Examples of Applications in Complex Reactions:

| Reaction Type | Catalyst Type | Key Transformation | Stereochemical Outcome |

| Tandem Conjugate Addition-Protonation | Bifunctional Cinchona Alkaloid | Creation of 1,3-tertiary-quaternary stereocenters | High enantioselectivity and diastereoselectivity |

| Asymmetric Michael-Aldol Cascade | Cinchona-derived catalyst | Formation of two C-C bonds and two stereocenters | Controlled stereochemistry |

| Multicomponent Aza-Henry Reactions | Bifunctional PTC with H-bond donors | Synthesis of chiral adducts from three components | Excellent enantioselectivity and diastereoselectivity |

The success of these reactions relies on the catalyst's ability to orchestrate a sequence of events in a stereocontrolled manner. The catalyst forms a chiral ion pair with the nucleophile, which then reacts with an electrophile. The resulting intermediate remains associated with the chiral catalyst, which directs the subsequent reaction step, ensuring the stereochemical integrity of the final product.

Computational Chemistry and Molecular Modeling for Catalyst Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalysts like this compound. nih.gov Methods such as Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of transition states, and visualize the interactions between the catalyst and substrates. compchemhighlights.org This insight is crucial for explaining the origin of enantioselectivity and for the rational design of improved catalysts. nih.gov

Key Areas of Computational Investigation:

Conformational Analysis: Cinchona alkaloids are conformationally flexible. Computational studies help identify the most stable and active conformations of the catalyst, which is essential for understanding how it controls stereoselectivity. nih.govnih.gov

Mechanism Elucidation: DFT calculations can be used to compare different proposed reaction mechanisms. For instance, studies have helped to distinguish between different models of catalyst-substrate interaction in asymmetric conjugate additions. compchemhighlights.org By calculating the energy barriers for various pathways, the most likely mechanism can be determined. compchemhighlights.org

Transition State Modeling: The key to enantioselectivity lies in the transition state of the stereodetermining step. Molecular modeling allows for the detailed examination of these transition states, revealing the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) that differentiate the energies of the pathways leading to the two possible enantiomers. nih.govresearchgate.net

Rational Catalyst Design: By understanding the structure-activity relationships derived from computational studies, new catalysts can be designed in silico before being synthesized in the lab. For example, modeling can predict how changing a substituent on the catalyst will affect the stereochemical outcome of a reaction, guiding synthetic efforts toward the most promising candidates. nih.gov

Computational models often use functionals like B3LYP or M06-2X and incorporate solvent effects to mimic experimental conditions more accurately. nih.govcompchemhighlights.org These studies have complemented experimental work and have been instrumental in the development of more efficient and selective cinchona alkaloid-based catalysts. nih.gov

Prospects for Scalable and Sustainable Asymmetric Synthesis with this compound Analogues

The principles of green chemistry are increasingly important in both academic and industrial settings. Asymmetric synthesis using this compound and its analogues aligns well with these principles, offering significant potential for scalable and sustainable manufacturing processes.

Phase-transfer catalysis itself is an inherently "green" methodology. rsc.org It often uses water or benign organic solvents, operates under mild reaction conditions (e.g., room temperature), and avoids the use of heavy metals. rsc.org Cinchona alkaloids are derived from a natural and renewable source, making them an attractive alternative to catalysts based on rare or toxic metals. rsc.org

Key Factors for Sustainability and Scalability:

Catalyst Loading and Recyclability: A major goal is to reduce the amount of catalyst required for a reaction (catalyst loading) and to be able to reuse the catalyst multiple times. The development of polymer-supported or immobilized versions of cinchona alkaloid catalysts is a key strategy to achieve this. mdpi.org These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and recycled, reducing waste and cost. mdpi.org

Process Intensification: The operational simplicity of phase-transfer catalysis makes it amenable to continuous flow processes, which can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.

Atom Economy: Multicomponent and cascade reactions, as discussed earlier, are prime examples of atom-economical processes. By combining multiple steps into one, they minimize the formation of byproducts and waste.

Industrial Applications: Cinchona alkaloid-derived catalysts have already found application in the industrial-scale synthesis of pharmaceuticals, demonstrating their robustness and reliability for large-scale production. nih.gov The continued development of more active and selective derivatives will further expand their industrial utility.

The future of asymmetric synthesis with these catalysts lies in the synergy between rational catalyst design, the implementation of complex and efficient reaction cascades, and the engineering of sustainable and scalable manufacturing processes. As our understanding of the underlying catalytic principles deepens, this compound and its next-generation analogues are poised to play an even more significant role in the environmentally responsible production of chiral molecules.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing O-Allyl-N-benzylcinchonidinium bromide, and how does excess allyl bromide influence yield?

- Methodological Answer : The synthesis involves alkylation of N-(9-anthracenylmethyl)cinchonidinium chloride with allyl bromide in dichloromethane (DCM) under basic conditions (50% aqueous KOH). Excess allyl bromide (3 equiv.) is required due to competitive hydrolysis of the reagent, which reduces effective alkylation efficiency. Stirring vigorously at ambient temperature for 8 hours achieves complete conversion, followed by extraction with DCM and purification via suspension in ice-cold diethyl ether .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical. For HRMS, the calculated m/z for [C₃₄H₃₃N₂OCl-Cl]⁻ is 485.2593 (observed: 485.2575), confirming molecular composition. Elemental analysis validates purity (e.g., C: 78.04% vs. calc. 78.37%; N: 5.50% vs. calc. 5.38%) . NMR data (not fully detailed in evidence) would typically complement these analyses.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : The compound’s quaternary ammonium structure necessitates precautions against inhalation and skin contact. Use non-sparking tools, ground equipment to prevent static discharge, and work in well-ventilated areas. Incompatible with strong oxidizers and moisture; store in tightly sealed containers under inert conditions .

Advanced Research Questions

Q. How does this compound function as a chiral catalyst in asymmetric [4+2] cycloadditions?

- Methodological Answer : The anthracenylmethyl group enhances steric bulk, while the allyloxy moiety stabilizes transition states via π-π interactions. Catalytic efficiency is evaluated using enantiomeric excess (ee) measurements in model reactions (e.g., Diels-Alder). Kinetic studies under varying temperatures and solvent polarities can elucidate activation parameters and stereoselectivity mechanisms .

Q. What strategies mitigate low yields (<40%) during synthesis, and how can side reactions be minimized?

- Methodological Answer : Low yields arise from competing hydrolysis of allyl bromide. Strategies include:

- Using anhydrous DCM and controlled addition of KOH to reduce water exposure.

- Monitoring reaction progress via TLC or HPLC to optimize stirring time.

- Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation rates .

Q. What are the stability limitations of this compound under catalytic conditions?

- Methodological Answer : The compound degrades under prolonged exposure to light, heat (>60°C), or acidic/basic environments. Stability assays (e.g., UV-Vis spectroscopy or mass loss studies) in reaction matrices (e.g., THF, toluene) reveal decomposition pathways. Storage at -20°C in argon-purged vials extends shelf life .

Q. How can computational modeling predict the compound’s reactivity in non-polar vs. polar solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., at the MP2/cc-pVTZ level) model solvation effects on transition-state geometries. Solvent polarity indices (e.g., ET30) correlate with experimental ee values, guiding solvent selection for maximizing catalytic activity .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.